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molecular formula C10H10Cl2O3 B8356945 Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate

Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate

Cat. No. B8356945
M. Wt: 249.09 g/mol
InChI Key: YIKSKVFQCYDFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661183

Procedure details

Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate (238 mg, 0.96 mmol) was dissolved in MeOH (30 mL) and flushed with argon. Potassium hydroxide (308 mg, 4.78 mmol) was added and the reaction mixture was stirred at 50° C. for 19 h. The solvent was evaporated and the residue was dried in vacuum. Hydrobromic acid 30 mL, 48%, aq) was added and the mixture was heated to 110° C. After 3 days most of the HBr was removed by vacuum-distillation. The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL) were added, the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL) and the combined organic phase was washed with brine (10 mL) and dried (MgSO4). Evaporation of the solvent gave 202 mg of the title compound. 1H NMR (DMSO-D6): δ 10.68 (br, 1H), 7.15 (s, 1H), 2.42 (s, 3H); 13C NMR (DMSO-d6): δ 166.68, 151.82, 135.87, 131.24, 123.70, 121.17, 114.36, 17.93; MS (EI, 70 eV): m/z (rel.int.) 222/220 (M+, 56/100), 205/203 (36/59), 185(26).
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([O:14]C)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[K+]>CO>[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]([OH:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
308 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum
ADDITION
Type
ADDITION
Details
Hydrobromic acid 30 mL, 48%, aq) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 110° C
CUSTOM
Type
CUSTOM
Details
After 3 days most of the HBr was removed by vacuum-distillation
Duration
3 d
ADDITION
Type
ADDITION
Details
The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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